molecular formula C24H28ClN3O2S B2360670 2-((2-chlorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115314-16-3

2-((2-chlorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2360670
CAS No.: 1115314-16-3
M. Wt: 458.02
InChI Key: OGFGPALEMSDVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-chlorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H28ClN3O2S and its molecular weight is 458.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((2-chlorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1115314-16-3) is a synthetic derivative of quinazoline that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H28ClN3O2SC_{24}H_{28}ClN_{3}O_{2}S, with a molecular weight of 458.0 g/mol. The structure features a quinazoline core with a thioether group and diisobutyl substituents that may influence its biological activity.

Antimicrobial Activity

Recent studies have shown that quinazoline derivatives exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : A study reported that certain quinazoline derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria. Compounds similar to the target compound showed inhibition zones ranging from 10 mm to 15 mm against strains like Staphylococcus aureus and Escherichia coli .
CompoundInhibition Zone (mm)MIC (mg/mL)
This compoundTBDTBD
Reference Drug (Ciprofloxacin)20 mm1.0

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer properties. Research indicates that they can inhibit various cancer cell lines:

  • Cell Line Studies : In vitro studies have shown that certain quinazoline compounds can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .
Cell LineIC50 (µM)Mechanism of Action
MCF-7TBDApoptosis induction
HeLaTBDCell cycle arrest

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is also noteworthy. Quinazolines have been shown to modulate inflammatory pathways:

  • Inhibition of TNF-α\alpha : Some studies suggest that quinazoline derivatives can inhibit the secretion of pro-inflammatory cytokines such as TNF-α\alpha , which is crucial in inflammatory responses .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : The compound could interact with cellular receptors that regulate growth and apoptosis.
  • Cell Cycle Modulation : By affecting cell cycle regulators, it may induce cell cycle arrest in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

  • Study on Antimicrobial Efficacy : A series of synthesized quinazoline derivatives were evaluated for their antibacterial properties, showing promising results against resistant strains .
  • Anticancer Evaluation : In vitro assays demonstrated that specific quinazoline analogs could significantly inhibit tumor growth in xenograft models .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O2S/c1-15(2)12-26-22(29)17-9-10-19-21(11-17)27-24(28(23(19)30)13-16(3)4)31-14-18-7-5-6-8-20(18)25/h5-11,15-16H,12-14H2,1-4H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFGPALEMSDVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.